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Compound of Interest

Compound Name: Ethyl-thiazol-2-YL-amine

Cat. No.: B081599 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound N-Ethyl-1,3-thiazol-2-amine (C₅H₈N₂S, Mol. Weight: 128.20 g/mol ). The information

detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, is critical for the identification, characterization, and quality control of

this molecule in research and drug development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for N-Ethyl-1,3-

thiazol-2-amine. These predictions are based on established principles of spectroscopy and

data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for N-Ethyl-1,3-thiazol-2-amine
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.8 - 7.0 d 1H Thiazole H-4

~6.4 - 6.6 d 1H Thiazole H-5

~5.5 - 6.5 br s 1H N-H

~3.2 - 3.4 q 2H -CH₂-

~1.2 - 1.4 t 3H -CH₃

Table 2: Predicted ¹³C NMR Data for N-Ethyl-1,3-thiazol-2-amine

Chemical Shift (δ, ppm) Assignment

~168 - 172 C-2 (Thiazole)

~135 - 139 C-4 (Thiazole)

~105 - 109 C-5 (Thiazole)

~40 - 44 -CH₂-

~14 - 16 -CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for N-Ethyl-1,3-thiazol-2-amine
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Wavenumber (cm⁻¹) Intensity Assignment

3250 - 3400 Medium, Sharp N-H Stretch

3000 - 3100 Medium Aromatic C-H Stretch

2850 - 2980 Medium Aliphatic C-H Stretch

~1620 Strong C=N Stretch (Thiazole ring)

~1520 Strong N-H Bend

1400 - 1500 Medium C=C Stretch (Thiazole ring)

1250 - 1335 Medium Aromatic C-N Stretch

1020 - 1250 Medium Aliphatic C-N Stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for N-Ethyl-1,3-thiazol-2-amine

m/z Relative Intensity (%) Assignment

128 High [M]⁺ (Molecular Ion)

113 Moderate [M - CH₃]⁺

100 Moderate [M - C₂H₄]⁺

85 High [Thiazole-NH₂]⁺ fragment

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Sample Preparation:

Weigh approximately 5-10 mg of N-Ethyl-1,3-thiazol-2-amine.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.
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Calibrate the chemical shift scale to the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the

respective nuclei.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small, neat sample (a drop of liquid or a few crystals of solid) directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean, empty ATR crystal should be recorded prior to the

sample scan and automatically subtracted from the sample spectrum.

Data Analysis:

Identify the characteristic absorption bands in the spectrum.
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Correlate the observed wavenumbers with known vibrational frequencies of functional

groups to confirm the presence of N-H, C-H (aromatic and aliphatic), C=N, and C=C bonds.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for instance, one with Electron Ionization (EI)

capabilities.

Sample Introduction:

Direct Infusion or GC-MS: The sample can be introduced directly into the ion source via a

heated probe or, if volatile, through a gas chromatograph (GC) for separation prior to mass

analysis.

EI-MS Acquisition Parameters:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 30-300.

Source Temperature: 200-250 °C.

Data Analysis:

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.

Analyze the fragmentation pattern by identifying the major fragment ions.

Propose fragmentation pathways that are consistent with the structure of N-Ethyl-1,3-thiazol-

2-amine to further support its identification.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

synthesized compound such as N-Ethyl-1,3-thiazol-2-amine.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of N-Ethyl-

1,3-thiazol-2-amine.

To cite this document: BenchChem. [Spectroscopic Profile of N-Ethyl-1,3-thiazol-2-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081599#spectroscopic-data-nmr-ir-mass-of-ethyl-
thiazol-2-yl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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